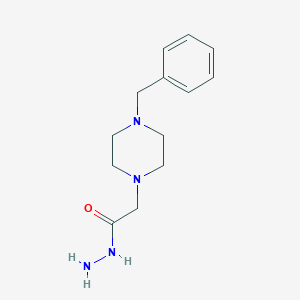

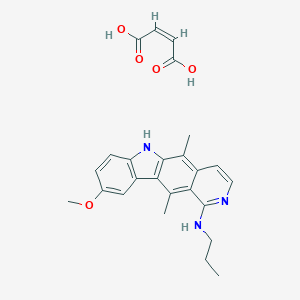

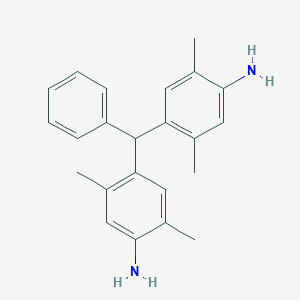

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine, also known as 4-((4-amino-2,5-dimethylphenyl)phenylmethyl)-2,5-dimethylbenzene or 4-((4-amino-2,5-dimethylphenyl)phenylmethyl)-2,5-dimethylbenzeneamine, is a heterocyclic aromatic amine derived from the aromatic compound benzene. It is an important research chemical used in a variety of scientific and industrial applications. This compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other chemicals. It has also been used in the synthesis of a variety of polymers and other materials.

Scientific Research Applications

Synthesis and Molecular Structure

Research has demonstrated the synthesis and structural analysis of compounds with similar structural motifs, highlighting their importance in developing novel materials and molecules with unique properties. The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride showcases the interest in structurally complex molecules for various applications, including molecular electronics and material science. These compounds were structurally characterized, providing insights into their molecular-electronic structure and kinetic behavior (Rublova et al., 2017).

Photochemical Behavior

The study on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," reveals the potential for these compounds in developing advanced fluorescent materials. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, enhancing fluorescence quantum yields, which is crucial for applications in optoelectronics and fluorescence microscopy (Yang et al., 2002).

Catalysis and Polymerization

Compounds bearing the 2,5-dimethylphenyl group have been explored in the context of catalysis and polymerization. For example, the design and synthesis of chiral organopalladium-amine complexes indicate the role of such compounds in asymmetric synthesis and catalysis. These complexes have shown a higher stereoselectivity in cycloaddition reactions, highlighting their potential in producing chiral materials and pharmaceuticals (Li et al., 2003).

Material Science and Semiconductor Research

In material science and semiconductor research, the synthesis and modification of compounds with dimethylphenyl groups have been studied for their electronic properties and applications in creating new materials. The synthesis of tris(4-amino-2,6-dimethylphenyl)borane and its derivatives demonstrates how the reactivity of amino groups can be utilized to extend the π-conjugated system, which is essential for developing materials with specific optical and electronic characteristics (Yoshino et al., 2013).

Safety and Hazards

4-Amino-2,5-dimethylphenol should be stored in a cool, dry place, away from fire sources and oxidizing agents . During handling, appropriate protective measures should be taken, including wearing goggles, lab coats, and gloves . If contact with skin or eyes occurs, immediate rinsing with water is recommended .

properties

IUPAC Name |

4-[(4-amino-2,5-dimethylphenyl)-phenylmethyl]-2,5-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-14-12-21(24)16(3)10-19(14)23(18-8-6-5-7-9-18)20-11-17(4)22(25)13-15(20)2/h5-13,23H,24-25H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZDGQOFZGFKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599918 |

Source

|

| Record name | 4,4'-(Phenylmethylene)bis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6370-33-8 |

Source

|

| Record name | Benzenamine, 4,4′-(phenylmethylene)bis[2,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Phenylmethylene)bis(2,5-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.